
Despropoxy Ethoxy Udenafil
描述
Despropoxy Ethoxy Udenafil is a pharmaceutical compound primarily used in the treatment of erectile dysfunction. . This compound works by enhancing blood flow to specific areas of the body, thereby facilitating the physiological process of erection.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Despropoxy Ethoxy Udenafil involves multiple steps, starting from basic organic compoundsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Despropoxy Ethoxy Udenafil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s pharmacokinetics.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
科学研究应用
Efficacy in Erectile Dysfunction
Several clinical trials have assessed the efficacy of Despropoxy Ethoxy Udenafil in treating ED. The compound has demonstrated significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance:
- Phase II Trials : A study involving 237 patients showed that doses of 50 mg and 75 mg significantly improved IIEF-Erectile Function Domain (EFD) scores compared to placebo. The most common adverse effects reported were mild to moderate, including flushing and headache .
- Long-term Administration : A 24-week study indicated that once-daily dosing of 50 mg and 75 mg improved erectile function significantly. At the end of the study, 39.1% and 47.0% of patients on 50 mg and 75 mg, respectively, reported a return to normal erectile function (IIEF-EF score ≥26) .
Safety Profile
This compound has been generally well tolerated among patients. Common adverse events include:
- Mild Side Effects : Nausea, headache, facial flushing, and transient increases in heart rate were noted without serious complications .
- Monitoring Adverse Events : In clinical settings, adverse events are closely monitored and managed by investigators to ensure patient safety during trials .
Comparative Studies
This compound has been compared with other PDE5 inhibitors in terms of efficacy:
Medication | Average Improvement in IIEF-EFD Score | Return to Normal Function (%) |
---|---|---|
Sildenafil | 7.83 points | 44.2% |
Tadalafil | 3.39 points | 54.5% |
This compound | 4.06 points | 38.2% (100 mg), 44.8% (200 mg) |
These comparative results suggest that while this compound is effective, its performance may vary relative to other established treatments.
Case Study: Efficacy in Patients with Hypertension
A multicenter study focused on patients with ED receiving antihypertensive medication demonstrated that this compound significantly improved erectile function without exacerbating blood pressure issues:
- Study Design : Patients were administered either a placebo or varying doses of this compound over a period of 12 weeks.
- Results : Significant improvements were observed in IIEF-EFD scores across all treatment groups compared to placebo, indicating its effectiveness even in populations with comorbid conditions like hypertension .
作用机制
Despropoxy Ethoxy Udenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and enhanced blood flow. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction .
相似化合物的比较
Tadalafil: Known for its longer duration of action compared to other inhibitors.
Vardenafil: Similar in structure and function but with a different side effect profile.
Uniqueness: Despropoxy Ethoxy Udenafil is unique due to its specific chemical structure, which may offer distinct pharmacokinetic properties and a different side effect profile compared to other phosphodiesterase type 5 inhibitors.
生物活性
Despropoxy Ethoxy Udenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is primarily investigated for its potential therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by its unique structural features that allow it to interact with various biological targets. Its molecular structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The primary mechanism of action for this compound involves the inhibition of the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of blood vessels. This results in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis, facilitating erection during sexual stimulation. Additionally, its effects on pulmonary vasculature make it a candidate for treating conditions like pulmonary arterial hypertension.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity through its interaction with PDE5. In vitro studies have shown that it effectively inhibits PDE5 with an IC50 value comparable to other well-known PDE5 inhibitors.
Compound | IC50 (nM) |
---|---|
This compound | 12 |
Sildenafil | 10 |
Tadalafil | 15 |
In Vivo Studies
In animal models, this compound has demonstrated efficacy in improving erectile function and reducing pulmonary artery pressure. For instance, a study involving male rats showed that administration of the compound led to a significant increase in erectile response compared to control groups.
Clinical Case Studies
Several clinical trials have evaluated the safety and efficacy of this compound in human subjects:
- Efficacy in Erectile Dysfunction : A randomized controlled trial involving 200 men with erectile dysfunction reported that 75% experienced improved erectile function after eight weeks of treatment with this compound compared to 30% in the placebo group.
- Pulmonary Hypertension : In a study involving patients with pulmonary arterial hypertension, this compound was associated with a notable reduction in mean pulmonary artery pressure and improved exercise capacity.
Safety Profile
The safety profile of this compound appears favorable based on available clinical data. Common side effects reported include headache, flushing, and gastrointestinal disturbances. Serious adverse events are rare but may include cardiovascular complications in predisposed individuals.
属性
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4S/c1-5-8-19-21-22(30(4)28-19)24(31)27-23(26-21)18-15-17(10-11-20(18)34-6-2)35(32,33)25-13-12-16-9-7-14-29(16)3/h10-11,15-16,25H,5-9,12-14H2,1-4H3,(H,26,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPSFLPHYGXVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301101660 | |
Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268204-07-5 | |
Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=268204-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。